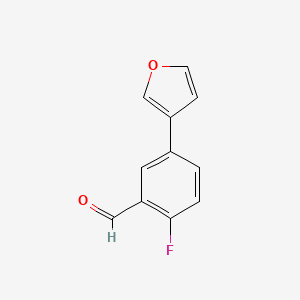

6-(4-Ethoxyphenyl)pyrimidin-4-amine

Übersicht

Beschreibung

“6-(4-Ethoxyphenyl)pyrimidin-4-amine” is a derivative of pyrimidine, an aromatic heterocyclic compound . It has been studied for its potential antitubercular properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(4-Ethoxyphenyl)pyrimidin-4-amine”, involves various methods. One common method is the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

The molecular structure of “6-(4-Ethoxyphenyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Pyrimidines, including “6-(4-Ethoxyphenyl)pyrimidin-4-amine”, undergo various chemical reactions. For instance, amides, which are similar to pyrimidines, resist hydrolysis in plain water, but in the presence of added acid or base, hydrolysis proceeds at a moderate rate .Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Applications

- Field : Pharmacology

- Application Summary : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Aromatic Nucleophilic Substitution Reactions

- Field : Organic Chemistry

- Application Summary : 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde, a related compound, has been used in aromatic nucleophilic substitution reactions .

- Methods of Application : The reactions were carried out under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

- Results : The isolated compounds are products of amination, solvolysis, and condensation processes .

-

Antiviral Applications

- Field : Virology

- Application Summary : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

- Methods of Application : The methods of application or experimental procedures were not specified in the source .

- Results : The antiviral activity was almost on par with well-known antiviral commercial drug, Ribavirin .

-

Anticancer Applications

- Field : Oncology

- Application Summary : Several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties .

- Methods of Application : The methods of application or experimental procedures were not specified in the source .

- Results : The mode of action of these compounds is not fully characterized .

-

Synthesis of Bouchardatine and Sildenafil

- Field : Organic Chemistry

- Application Summary : A facile access to fused pyrimidin-4(3H)-one derivatives has been established by using the metal-free ortho-naphthoquinone-catalyzed aerobic cross-coupling reactions of amines .

- Methods of Application : The utilization of two readily available amines allowed a direct coupling strategy to quinazolinone natural product, bouchardatine, as well as sildenafil (Viagra™) in a highly convergent manner .

- Results : The results were not specified in the source .

-

Anti-Inflammatory Agents

- Field : Pharmacology

- Application Summary : Pyrimidines carrying –OH functional group at the C-4 and C-6 positions of their rings did not exhibit any inhibitory activity against NO and PGE 2 production. Substitution of –OH moieties with chlorine resulted in significant inhibitory activity .

- Methods of Application : The methods of application or experimental procedures were not specified in the source .

- Results : The 4,6-dichloro analogs were more potent than the monochloro .

-

Antibacterial Applications

- Field : Microbiology

- Application Summary : Pyrimidines have been found to exhibit antibacterial properties. They inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .

- Methods of Application : The methods of application or experimental procedures were not specified in the source .

- Results : The results were not specified in the source .

-

Antifungal Applications

- Field : Mycology

- Application Summary : Some pyrimidines have been found to exhibit antifungal properties. They inhibit the growth of certain fungi, making them potential candidates for the development of new antifungal drugs .

- Methods of Application : The methods of application or experimental procedures were not specified in the source .

- Results : The results were not specified in the source .

Zukünftige Richtungen

Future research on “6-(4-Ethoxyphenyl)pyrimidin-4-amine” could focus on further elucidating its mechanism of action, particularly its potential antitubercular properties . Additionally, more research is needed to fully characterize its physical and chemical properties, as well as its safety and hazards .

Eigenschaften

IUPAC Name |

6-(4-ethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZUUOZXGSOBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)